5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and an ethyl group, as well as a triazole ring with an ethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving bromination and ethylation of a suitable thiophene precursor.
Formation of the Triazole Ring: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of the Thiophene and Triazole Rings: The final step involves coupling the thiophene and triazole rings through a thiol linkage, often using reagents such as thiourea or similar sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkyl halides under appropriate conditions (e.g., reflux, solvent choice).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene-triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine atom and triazole ring can also participate in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromo-5-methylthiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(4-chloro-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(4-bromo-5-ethylthiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and ethyl groups on the thiophene ring, combined with the triazole-thiol moiety, provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
3-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S2/c1-3-7-6(11)5-8(16-7)9-12-13-10(15)14(9)4-2/h5H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLNHTWRRNJELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C2=NNC(=S)N2CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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